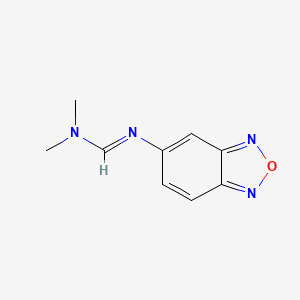![molecular formula C13H19NOS B3834439 2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B3834439.png)
2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one
Descripción general
Descripción
2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of biological activities. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It has also been proposed that this compound may act as a DNA intercalator, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to reduce inflammation, alleviate pain, and suppress seizures. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in lab experiments is its diverse range of biological activities. This compound can be used to study various signaling pathways and biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
For the study of this compound include the development of analogs with improved solubility and potency, the investigation of its mechanism of action in more detail, and the exploration of its therapeutic potential for various diseases.
Aplicaciones Científicas De Investigación
2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been studied extensively for its biological activities. It has been found to exhibit potent anticancer, antiviral, and antibacterial activities. It has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
2-tert-butyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)11-8-9-10(16-11)6-4-5-7-12(15)14-9/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWRNLCDHCBXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)CCCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(anilinosulfonyl)-2-methylphenyl]acetamide](/img/structure/B3834377.png)
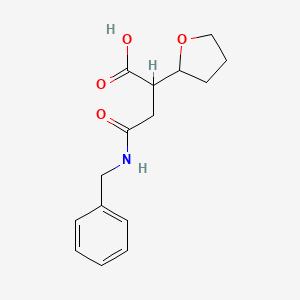
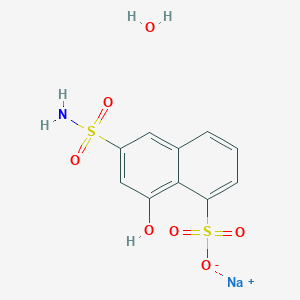
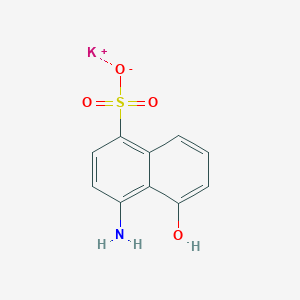


![6,7-dihydro-1-benzothiophen-4(5H)-one O-[2-(dimethylamino)ethyl]oxime hydrochloride](/img/structure/B3834419.png)
![{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid](/img/structure/B3834423.png)
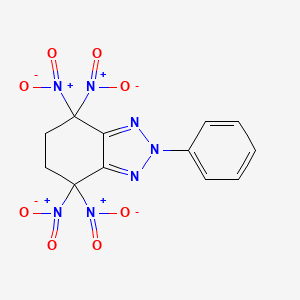
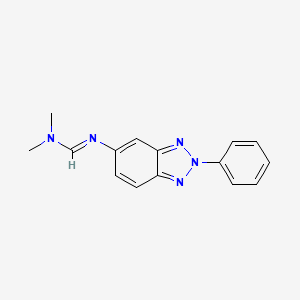
![5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide](/img/structure/B3834464.png)
